molecular formula C7H10N2 B1354834 3-Cyclobutyl-1H-pyrazole CAS No. 476629-86-4

3-Cyclobutyl-1H-pyrazole

Cat. No.: B1354834
CAS No.: 476629-86-4
M. Wt: 122.17 g/mol
InChI Key: HLPBQDVLMHJKRN-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science. The unique structure of this compound imparts specific chemical properties that make it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1H-pyrazole typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method includes the reaction of cyclobutanone with hydrazine hydrate under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in ethanol as a solvent, and the mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as multicomponent reactions or transition-metal-catalyzed processes. These methods offer higher yields and selectivity, making them suitable for large-scale production. For example, the use of palladium-catalyzed coupling reactions has been explored to synthesize various pyrazole derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their conformation and function . This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

IUPAC Name

5-cyclobutyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6(3-1)7-4-5-8-9-7/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPBQDVLMHJKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477719
Record name 3-cyclobutylpyrazolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476629-86-4
Record name 3-cyclobutylpyrazolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclobutyl-1H-pyrazole
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